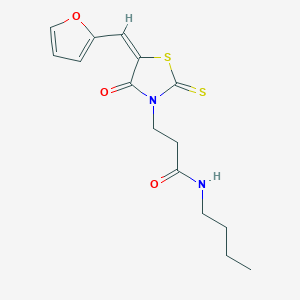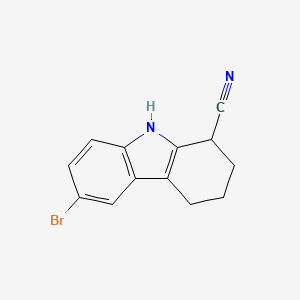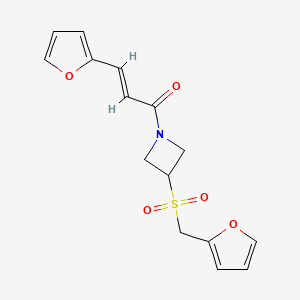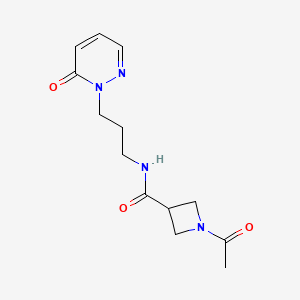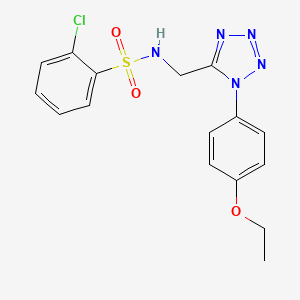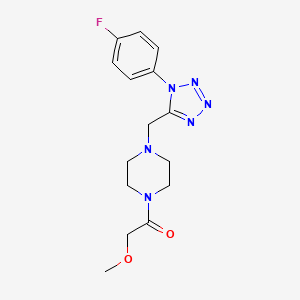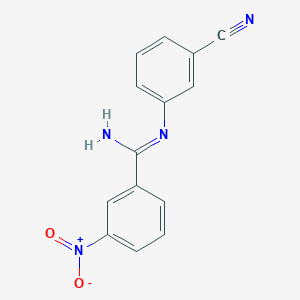
N-(3-cyanophenyl)-3-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a series of chemical reactions starting with commercially available starting materials . For instance, the synthesis of “N-(3-cyanophenyl)-3,3-dimethylbutanamide” involves the reaction of 3,3-dimethylbutyraldehyde with malononitrile to form a cyanoacetone intermediate. The cyanoacetone intermediate is then reacted with 3-bromoaniline to form the desired product.
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its structure and functional groups. Compounds with similar structures, such as “N-(3-cyanophenyl)-3,3-dimethylbutanamide”, have been studied for their reactivity . They have been found to participate in various chemical reactions, including condensation and substitution reactions .
Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Properties
Compounds with structural similarities to N-(3-cyanophenyl)-3-nitrobenzenecarboximidamide, such as those with cyano/nitro substituents and unsymmetrical substitution patterns, have been studied for their liquid crystalline properties. These studies have revealed transitions between different smectic phases in response to variations in molecular structure, which are of interest for applications in display technologies and materials science (Murthy, 2004).
Computational Chemistry
Computational studies on similar nitro- and cyano-substituted compounds have provided insights into their molecular structures, vibrational frequencies, and electronic properties. Such computational approaches can predict the behavior of this compound in various environments, contributing to the design of new materials with tailored properties (Toy et al., 2020).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of compounds with functionalities similar to this compound. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in synthesis and material science (Gondela & Walczak, 2006).
Environmental Applications
Studies on the degradation of nitrobenzene compounds in environmental samples have led to the development of methods for the detection and removal of pollutants. These methods can be adapted for compounds like this compound, contributing to environmental monitoring and remediation efforts (Ji et al., 2017).
Photodegradation
The photodegradation of nitrobenzene compounds has been studied to understand their behavior under light exposure, which is relevant for the environmental stability and degradation pathways of this compound. These studies contribute to the development of light-responsive materials and environmental detoxification processes (Liu et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide is kallikrein , a serine protease . Kallikrein plays a crucial role in the production of bradykinin, a potent vasodilator that causes extravasation and edema in affected tissues .
Mode of Action
N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide acts as a kallikrein inhibitor . By inhibiting kallikrein, it decreases the production of bradykinin, thereby preventing the localized tissue edema that occurs during attacks of hereditary angioedema (HAE) .
Biochemical Pathways
The compound affects the kallikrein-kinin system , a complex system involved in inflammation, blood pressure control, coagulation, and pain . By inhibiting kallikrein, the compound disrupts this system, leading to a decrease in the production of bradykinin .
Result of Action
The inhibition of kallikrein by N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide leads to a decrease in the production of bradykinin . This prevents the localized tissue edema that occurs during attacks of HAE, providing relief from the symptoms of this condition .
Biochemische Analyse
Biochemical Properties
N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of histone deacetylase class III sirtuins 1 and 2 (SIRT1/2), which are enzymes involved in the regulation of gene expression . This interaction is believed to be due to the compound’s ability to bind to these enzymes, thereby inhibiting their activity .
Cellular Effects
In terms of cellular effects, N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide has been found to have a potent antiproliferative activity on various glioma cell types, eventually triggering senescence . This effect is believed to be due to the compound’s inhibition of SIRT1/2 activity . The impact on normal glial cells was lower, demonstrating a differential toxicity .
Molecular Mechanism
The molecular mechanism of N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide involves its binding to SIRT1/2, inhibiting their activity and leading to increased acetylation levels of histone and non-histone proteins . This results in changes in gene expression, which can influence cellular processes such as proliferation .
Eigenschaften
IUPAC Name |
N'-(3-cyanophenyl)-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c15-9-10-3-1-5-12(7-10)17-14(16)11-4-2-6-13(8-11)18(19)20/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLBVSXSBMWJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
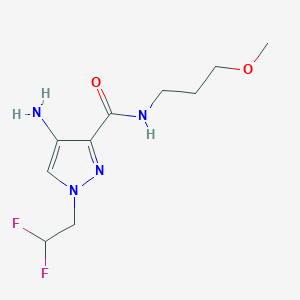
![3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride](/img/structure/B2771670.png)
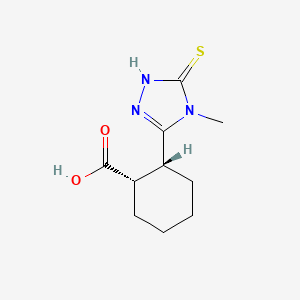
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2771672.png)
![methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2771673.png)
